Undeca-4,7-dienal

Description

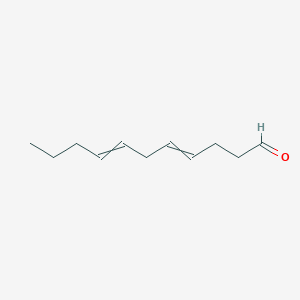

Undeca-4,7-dienal (CAS 1365566-75-1), also known as (4E,7E)-4,7-tridecadienal or Trideca-4,7-dienal, is an aliphatic aldehyde with the molecular formula C₁₃H₂₂O and the SMILES notation C(\C/C=C/CCC=O)=C/CCCCC . It features conjugated double bonds at positions 4 and 7, both in the trans (E) configuration, which imparts unique geometric isomerism and reactivity. This compound is a colorless to pale yellow liquid with a distinctive odor, widely utilized in the fragrance and flavor industries due to its green, fatty notes . Its FEMA GRAS designation (FEMA 4735) underscores its regulatory acceptance for flavor applications .

Properties

CAS No. |

112805-89-7 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

undeca-4,7-dienal |

InChI |

InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h4-5,7-8,11H,2-3,6,9-10H2,1H3 |

InChI Key |

SHYCAHXRSIKNTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCC=CCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undeca-4,7-dienal can be synthesized through various methods. One common approach involves the oxidation of the corresponding alcohol, undeca-4,7-dienol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal.

Industrial Production Methods

In an industrial setting, this compound is typically produced through large-scale oxidation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yield and purity. The starting materials are usually readily available hydrocarbons, which undergo a series of chemical transformations to produce the final product.

Chemical Reactions Analysis

Types of Reactions

Undeca-4,7-dienal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to the corresponding alcohol, undeca-4,7-dienol.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.

Major Products Formed

Oxidation: Undeca-4,7-dienoic acid.

Reduction: Undeca-4,7-dienol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Undeca-4,7-dienal has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of undeca-4,7-dienal involves its interaction with various molecular targets. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deca-4,7-dienal (CAS 22644-09-3)

- Molecular Formula : C₁₀H₁₆O

- Structure : Features a shorter carbon chain (10 carbons) with conjugated double bonds at positions 4 and 7 in the cis (Z) configuration.

- Properties :

- Higher volatility compared to Undeca-4,7-dienal due to shorter chain length.

- Reactivity: The aldehyde group enables nucleophilic additions, while conjugated dienes participate in Diels-Alder reactions.

- Applications : Used in synthetic organic chemistry and flavoring agents, though it lacks a FEMA GRAS listing, limiting its use in food compared to this compound .

| Property | This compound | Deca-4,7-dienal |

|---|---|---|

| Chain Length | 13 carbons | 10 carbons |

| Double Bond Configuration | 4E,7E | 4Z,7Z |

| FEMA GRAS Status | Yes (4735) | No |

| Key Applications | Flavors, fragrances | Organic synthesis |

4,7-Undecanedione (CAS 67632-30-8)

- Molecular Formula : C₁₁H₁₈O₂

- Structure : A diketone with ketone groups at positions 4 and 5.

- Properties :

- Higher polarity than this compound due to two ketone groups, leading to lower volatility.

- Reactivity: Ketones undergo nucleophilic additions (e.g., Grignard reactions) but lack the aldehyde’s reducing properties.

| Property | This compound | 4,7-Undecanedione |

|---|---|---|

| Functional Groups | Aldehyde | Two ketones |

| Volatility | Moderate | Low |

| Key Applications | Flavors, fragrances | Pharmaceuticals |

Undecane,4,7-dimethyl (CAS 17301-32-5)

- Molecular Formula : C₁₃H₂₈

- Structure : A branched alkane lacking functional groups.

- Properties: Non-polar, hydrophobic, and chemically inert due to saturated hydrocarbon structure. Reactivity: Limited to combustion and halogenation reactions, unlike the aldehyde’s participation in oxidation or condensation.

| Property | This compound | 4,7-Dimethylundecane |

|---|---|---|

| Functional Groups | Aldehyde, diene | None (alkane) |

| Reactivity | High | Low |

| Flavor/Fragrance Use | Yes | No |

Key Research Findings

- Structural Impact on Odor Profile: The conjugated diene and aldehyde groups in this compound contribute to its green, fatty aroma, distinguishing it from non-aldehyde analogs like 4,7-dimethylundecane, which lack odor significance .

- Regulatory Considerations : FEMA GRAS status for this compound highlights its safety in food applications, unlike Deca-4,7-dienal, which remains unapproved for such uses .

- Synthetic Utility : While this compound is prized in flavors, 4,7-undecanedione’s diketone structure makes it more suitable for polymer crosslinking and drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.